molecular formula C10H15NOS B7578025 (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol

(3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol

Cat. No. B7578025
M. Wt: 197.30 g/mol
InChI Key: KYGPHQNJGFENTK-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol, also known as TPEP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TPEP is a chiral compound, meaning it has two enantiomers with different chemical and biological properties. In

Scientific Research Applications

(3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has shown potential therapeutic applications in various fields of research. In neuroscience, (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has been studied for its neuroprotective effects against oxidative stress and neuroinflammation. (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has also been investigated for its anti-cancer properties, particularly in breast cancer cells. Additionally, (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has shown promise as a potential treatment for diabetes, as it has been found to increase glucose uptake in skeletal muscle cells.

Mechanism of Action

The mechanism of action of (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol is not fully understood, but it is believed to involve the activation of the PI3K/Akt signaling pathway. This pathway is involved in various cellular processes such as cell growth, survival, and metabolism. (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has also been shown to inhibit the activity of the enzyme monoamine oxidase B, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
(3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has been found to have various biochemical and physiological effects. In vitro studies have shown that (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol can increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has also been found to decrease the production of pro-inflammatory cytokines, which are involved in the immune response. Physiologically, (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has been shown to increase glucose uptake in skeletal muscle cells, which could potentially benefit individuals with diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol in lab experiments is its relatively simple synthesis method. (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol is also stable under normal laboratory conditions and can be easily purified through recrystallization. However, one limitation of using (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol is its low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol research. One potential direction is the development of (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol derivatives with improved solubility and bioavailability. Another direction is the investigation of (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol's potential therapeutic applications in other fields, such as cardiovascular disease and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol and its potential interactions with other drugs.
Conclusion
In conclusion, (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol is a chemical compound with potential therapeutic applications in various fields of research. Its synthesis method is relatively simple, and it has shown promising biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol research that could lead to the development of new treatments and therapies.

Synthesis Methods

The synthesis of (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol involves the reaction of 2-thiophen-2-ylethylamine with pyrrolidin-3-one in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline solid that can be purified through recrystallization.

properties

IUPAC Name

(3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c12-9-3-5-11(8-9)6-4-10-2-1-7-13-10/h1-2,7,9,12H,3-6,8H2/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGPHQNJGFENTK-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)CCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol

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